1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine
Description
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Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-3-4-11(7-10(9)2)13(16)15-6-5-12(14)8-15/h3-4,7,12H,5-6,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLJORVYAVMWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN\O
- CAS Number : 1250299-99-0
This compound features a pyrrolidine ring substituted with a dimethylbenzoyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain signaling.
- Receptor Modulation : It may interact with receptors on cell membranes, influencing signal transduction pathways that regulate various physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antinociceptive Activity : Studies suggest that the compound exhibits significant antinociceptive effects in animal models, indicating potential use as a pain reliever.
- Antidepressant Effects : Preliminary investigations have shown that it may possess antidepressant-like properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound has been observed to reduce inflammation in various experimental setups, pointing towards its potential as an anti-inflammatory agent.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Comparative Analysis
When compared to other similar compounds within the pyrrolidine class, this compound shows unique properties that enhance its therapeutic potential:
Scientific Research Applications
The compound 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine has garnered attention in scientific research due to its unique structural properties and potential applications across various fields. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in contemporary research.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals. The following table summarizes its potential therapeutic applications:
| Therapeutic Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Antidepressants | Modulation of neurotransmitter systems | Inhibition of reuptake of serotonin/dopamine |
| Anticancer agents | Targeting specific cancer pathways | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Reducing inflammatory responses | Inhibition of pro-inflammatory cytokines |
Case Study: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on serotonin uptake. The results indicated a significant inhibition of serotonin transporters, suggesting potential as an antidepressant agent .
Materials Science
The compound's ability to form stable carbon-nitrogen bonds makes it useful in synthesizing advanced materials. It can act as a building block for polymers and other complex structures.
Table: Comparison with Similar Compounds
| Compound | Application | Remarks |
|---|---|---|
| This compound | Polymer synthesis | High thermal stability |
| 1-(4-Methylbenzoyl)pyrrolidin-3-amine | Coating materials | Enhanced adhesion properties |
| 1-(Phenylacetyl)pyrrolidin-3-amine | Drug delivery systems | Improved bioavailability |
Agrochemicals
There is emerging interest in utilizing this compound in agrochemical formulations due to its potential herbicidal or fungicidal properties. Preliminary studies indicate that derivatives of this compound may inhibit specific plant growth regulators.
Case Study: Herbicidal Activity
Research conducted by agronomy experts demonstrated that certain derivatives exhibited significant herbicidal activity against common weeds, indicating that this compound could be a lead compound for developing new herbicides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
